molecular formula C25H22D4ClN7O3 B1191683 Dabigatran D4 hydrochloride

Dabigatran D4 hydrochloride

カタログ番号 B1191683
分子量: 512
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dabigatran D4 hydrochloride is deuterium labeled Dabigatran, which is a reversible and selective, direct thrombin inhibitor (DTI) with Ki value of 4.5 nM.

科学的研究の応用

In Vitro and Ex Vivo Anticoagulant Activity

Dabigatran is a direct thrombin inhibitor (DTI) with significant potential in anticoagulant therapy. It inhibits human thrombin and thrombin-induced platelet aggregation. Dabigatran demonstrates concentration-dependent anticoagulant effects in various species in vitro, including doubling the activated partial thromboplastin time (aPTT), prothrombin time (PT), and ecarin clotting time (ECT) in human platelet-poor plasma (PPP) (Wienen et al., 2007).

Antidote for Dabigatran

A specific antidote for dabigatran, identified as aDabi-Fab, has been developed to counteract the increased risk of bleeding associated with anticoagulation therapy. The antidote binds dabigatran with a significantly higher affinity than it does thrombin, thus rapidly reversing the anticoagulant activity of dabigatran in vivo in a rat model of anticoagulation (Schiele et al., 2013).

Elimination by Hemodialysis

Dabigatran can be substantially eliminated from the central compartment through a 4-hour hemodialysis session. This procedure results in a marked reduction in its anticoagulant activity, making hemodialysis a suitable approach for rapid elimination in emergency situations (Khadzhynov et al., 2013).

Pharmacokinetics in Atrial Fibrillation Patients

The pharmacokinetics of dabigatran in patients with non-valvular atrial fibrillation (AF) were characterized from the RE-LY trial. Key factors affecting the apparent clearance of dabigatran include creatinine clearance, age, sex, and heart failure (Liesenfeld et al., 2011).

Influence of Renal Impairment

Renal impairment significantly increases exposure to dabigatran, correlating with the severity of renal dysfunction. Dabigatran can be partly removed from the plasma by hemodialysis in patients with end-stage renal disease (ESRD) (Stangier et al., 2010).

Comparison with Warfarin in Mechanical Heart Valve Patients

In patients with mechanical heart valves, dabigatran usage resulted in increased rates of thromboembolic and bleeding complications compared to warfarin. This suggests no benefit and an excess risk of using dabigatran in such patients (Eikelboom et al., 2013).

Carboxylesterase-Dependent Hydrolysis

Dabigatran etexilate is hydrolyzed by intestinal CES2 to an intermediate M2 metabolite and then hydrolyzed to dabigatran in the liver by CES1. This indicates a two-step enzymatic process for converting dabigatran etexilate to its active form (Laizure et al., 2014).

Novel Reversible Nonpeptide Inhibitor of Thrombin

Dabigatran's mechanism as a selective, reversible thrombin inhibitor offers a predictable pharmacodynamic response, making it an effective alternative to warfarin in chronic therapy for venous thromboembolism and cardioembolic stroke prevention (Eisert et al., 2010).

Coagulation Assays and Anticoagulant Activity

Dabigatran influences common coagulation assays like APTT, PT, and thrombin time. Understanding its effects on these assays is crucial for interpreting coagulation test results in patients receiving dabigatran therapy (van Ryn et al., 2010).

Pharmacogenetics and Safety

Factors like sex, use of pantoprazole, and polymorphisms in certain genes influence the pharmacokinetics and safety of dabigatran. This information is vital for personalized dabigatran therapy (Zubiaur et al., 2020).

特性

製品名

Dabigatran D4 hydrochloride

分子式

C25H22D4ClN7O3

分子量

512

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。